(R)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate
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Overview
Description
®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The tosylate group enhances the compound’s solubility and stability, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amine is then esterified using methanol and an acid catalyst to form the methyl ester.
Formation of the tosylate salt: The final step involves the reaction of the methyl ester with p-toluenesulfonic acid to form the tosylate salt.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate can undergo various chemical reactions, including:
Substitution reactions: The tosylate group can be displaced by nucleophiles, leading to the formation of new compounds.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution reactions: The major products depend on the nucleophile used. For example, reaction with an amine nucleophile would yield a new amine derivative.
Deprotection reactions: The major product is the free amine, which can be further functionalized.
Scientific Research Applications
®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate involves its reactivity as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate: Similar structure but without the tosylate group.
®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)butanoate: Similar structure with a different ester group.
®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate hydrochloride: Similar structure with a different counterion.
Uniqueness
The presence of the tosylate group in ®-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate enhances its solubility and stability, making it more suitable for certain chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4.C7H8O3S/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,10H2,1-4H3,(H,11,13);2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBBALAKEQEUQA-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@H](CN)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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